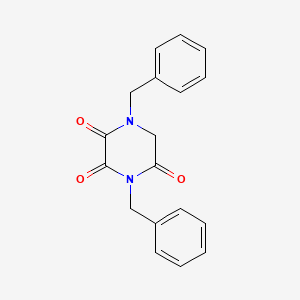

1,4-Dibenzylpiperazine-2,3,5-trione

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

143722-93-4 |

|---|---|

Fórmula molecular |

C18H16N2O3 |

Peso molecular |

308.3 g/mol |

Nombre IUPAC |

1,4-dibenzylpiperazine-2,3,5-trione |

InChI |

InChI=1S/C18H16N2O3/c21-16-13-19(11-14-7-3-1-4-8-14)17(22)18(23)20(16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |

Clave InChI |

RPMZWVFXZIGXIP-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)N(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Historical Overview of Triketopiperazine Synthesis and Investigation

The study of piperazine-based structures has a long history, with the parent compound of diketopiperazines, piperazine-2,5-dione, first being synthesized in 1888. researchgate.net The exploration of the broader class of polyketopiperazines, including triketopiperazines, is a more recent development. researchgate.net Early research in this area was often driven by the isolation of naturally occurring bioactive molecules containing these core structures.

The development of synthetic methodologies for triketopiperazines has been a key focus, aiming to provide access to a wider range of derivatives for biological screening and as building blocks in organic synthesis. The unique reactivity of the triketopiperazine core continues to be an area of active investigation, with new methods for their asymmetric functionalization being reported. acs.orgacs.org

Current Research Landscape and Emerging Trends Pertaining to 1,4 Dibenzylpiperazine 2,3,5 Trione

Current research on triketopiperazines is largely focused on their application in the synthesis of biologically active compounds. researchgate.net While specific studies on 1,4-Dibenzylpiperazine-2,3,5-trione are not extensively documented in publicly available literature, the broader class of 1,4-disubstituted piperazine-2,3,5-triones is of significant interest.

Emerging trends include the development of novel catalytic methods for the enantioselective functionalization of the triketopiperazine scaffold. acs.orgacs.org These methods are crucial for the synthesis of chiral molecules with specific biological activities. The exploration of triketopiperazine derivatives as potential therapeutic agents is another active area of research, driven by the diverse biological properties exhibited by related polyketopiperazine compounds, including antiviral, anticancer, and neuroprotective activities. researchgate.net

Significance of the 1,4 Dibenzylpiperazine 2,3,5 Trione Framework As a Chemical Building Block

Classical and Established Synthetic Pathways

Traditional methods for constructing the triketopiperazine core often rely on fundamental organic reactions, such as the condensation of amides and esters, and sequential multi-step syntheses from well-defined precursor molecules.

Condensation Reactions of Amides and Esters

The formation of the piperazine-2,3,5-trione (B169579) ring can be achieved through the condensation of appropriate amide and ester precursors. A common strategy involves the reaction of an N-substituted amino acid derivative with an oxalamide or similar dicarbonyl compound. For instance, the condensation of an N-benzylamino acid ester with an activated oxalic acid derivative, such as an oxalyl chloride or ester, can lead to the formation of the triketopiperazine ring system.

While direct literature on the condensation to form this compound is sparse, related syntheses of diketopiperazines (DKPs) provide a foundational understanding. Aldol (B89426) condensation, for example, is a powerful tool for creating substituted piperazine-2,5-diones. uit.no This methodology often starts from commercially available glycine (B1666218) anhydride (B1165640), which is N-acetylated to enhance the acidity of the methylene (B1212753) protons, facilitating condensation with aldehydes. uit.noresearchgate.net A similar principle could be applied by using an N-benzyl substituted glycine anhydride and reacting it with a suitable carbonyl compound to build the trione (B1666649) framework. The reaction conditions for such condensations can vary, often requiring a base like triethylamine (B128534) (TEA) or a Lewis acid catalyst like magnesium bromide ethyl etherate to promote the reaction. uit.no

A general approach to symmetrically 1,4-disubstituted piperazine-2,5-diones involves a one-pot reaction from α-chlorophenylacetamides in the presence of a base in dry DMSO. researchgate.net Adapting this for a trione would likely involve a precursor with an additional carbonyl group.

Multi-step Syntheses from Precursor Molecules

Multi-step synthesis provides a more controlled, albeit lengthier, route to complex triketopiperazines. These pathways allow for the precise installation of substituents and stereocenters. The synthesis often begins with readily available amino acids or heterocyclic starting materials.

A representative multi-step synthesis of a complex triketopiperazine, (+)-gliocladin C, was reported by Overman's group. nih.gov Their approach involved preparing an aldehyde precursor and a separate triketopiperazine derivative. An aldol condensation between these two fragments, followed by a scandium trifluoromethanesulfonate-mediated cyclization, yielded the final complex product. nih.gov This highlights a common strategy where the core TKP ring is prepared first and then elaborated.

The general synthesis of 1,4-disubstituted piperazines often involves the stepwise nucleophilic substitution on a pre-existing piperazine (B1678402) ring or its precursors. researchgate.net For this compound, a plausible multi-step route could start from a suitable N-substituted amino acid, such as N-benzylglycine. This precursor could be coupled with another amino acid derivative, followed by cyclization to form a diketopiperazine. Subsequent oxidation at the remaining C-N bond position would yield the desired trione. For example, methods exist for the solid-phase synthesis of diketopiperazines where dipeptides are cyclized under basic or acidic conditions. google.com

Another approach involves the construction of the piperazine ring from acyclic precursors. For example, the synthesis of 1,4-disubstituted piperazine-2,5-diones has been achieved by starting with an ethyl N-(2-azidoacetyl)-N-arylamino acetate (B1210297) precursor, which undergoes an intramolecular Staudinger reaction followed by cyclization to form the diketopiperazine ring. nih.gov Introducing a third carbonyl group would require modification of the starting materials, for instance, by using a derivative of oxalic acid.

Advanced and Optimized Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and lack of stereocontrol, advanced synthetic protocols have been developed. These include microwave-assisted synthesis for accelerated reaction times and organocatalytic methods for achieving high enantioselectivity.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.gov

In the context of piperazine synthesis, microwave technology has been successfully employed for the efficient preparation of 2,5-diketopiperazines (DKPs). nih.gov A common method involves the one-pot N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters in water. nih.gov This protocol is noted for being rapid, safe, and environmentally friendly. nih.gov For example, heating an Nα-Boc-dipeptidyl ester in water at 250 °C under microwave irradiation can afford the corresponding DKP in excellent yield within 10 minutes. nih.gov

| Entry | Reactant (Nα-Boc-dipeptidyl ester) | Product (DKP) | Yield (%) |

| 1 | Boc-Gly-Gly-OMe | cyclo(Gly-Gly) | 98 |

| 2 | Boc-D-Orn(Cbz)-Val-OtBu | cyclo(D-Orn(Cbz)-Val) | 99 |

| 3 | Boc-Ala-Phe-OMe | cyclo(Ala-Phe) | 95 |

| Table 1: Examples of microwave-assisted DKP synthesis in water. Data sourced from Pérez-Picaso et al. (2009). nih.gov |

While these examples focus on DKPs, the principles are applicable to the synthesis of triketopiperazines. A microwave-assisted approach could facilitate the cyclization of a linear precursor containing the three requisite carbonyl functions, significantly speeding up the ring-formation step. Three-component microwave-assisted syntheses have also been developed for related heterocyclic systems like pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the power of this technology for building complex scaffolds in a single step. rsc.org

Organocatalyzed Syntheses and Chiral Catalyst Evaluation

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. In the realm of triketopiperazines, organocatalysts are employed to control the stereochemistry of reactions involving the TKP scaffold.

A key application is the enantioselective alkylation of α-CF₃ enolates generated from triketopiperazines. nih.gov Researchers have utilized a bifunctional thiourea (B124793) organocatalyst to facilitate the 1,4-addition of these enolates to various enone acceptors. This method allows for the creation of chiral, substituted triketopiperazines with high enantioselectivity. nih.gov The evaluation of different chiral catalysts is crucial for optimizing these transformations. For instance, in the synthesis of chiral pyrrolodiketopiperazines, catalysts derived from carbamate-protected tert-leucine and chiral cyclohexanediamines were shown to provide high diastereomeric and enantiomeric ratios. nih.gov

The development of novel chiral organocatalysts is an active area of research. A novel α-tetrazole-substituted 1,1′-binaphthylazepine catalyst has been synthesized and tested in asymmetric cyclization reactions, demonstrating the ongoing effort to expand the toolkit of chiral catalysts. nih.gov

Development of Enantioselective Routes to Substituted Triketopiperazines

Building on the principles of organocatalysis, significant efforts have been directed towards developing fully enantioselective routes to complex substituted triketopiperazines, which are often found in biologically active natural products. acs.org

A notable achievement is the first total syntheses of (−)-glionitrin A/B, which feature a dithiodiketopiperazine core. acs.org A critical step in this synthesis was the development of a novel, mild, and efficient asymmetric oxidative sulfenylation of a triketopiperazine. This reaction, catalyzed by a quinine-derived catalyst, allowed for the asymmetric construction of the challenging dithiodiketopiperazine scaffold on a sensitive substrate, ultimately enabling the total synthesis and the revision of the natural products' absolute configurations. acs.org

The enantiomeric ratio (er) achieved in these syntheses is a critical measure of success. In the synthesis of glionitrin, initial screening of catalysts for the oxidative sulfenylation yielded products with varying enantiomeric ratios, leading to the optimization of the catalyst and conditions to achieve high stereoselectivity. acs.org

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

| Quinine-derived catalyst A | Toluene | -20 | 75 | 65:35 |

| Quinine-derived catalyst B | CH2Cl2 | -40 | 91 | >99:1 |

| Table 2: Catalyst evaluation for the asymmetric sulfenylation of a triketopiperazine intermediate. Data conceptualized from the findings of Koning et al. (2021). acs.org |

These advanced enantioselective routes, often involving sophisticated catalyst design and multi-step sequences, are essential for accessing specific stereoisomers of complex triketopiperazines for biological evaluation. nih.govacs.org

An in-depth examination of the synthetic approaches toward this compound and its structural analogs reveals a landscape rich with innovative chemical strategies. This article focuses on the methodologies employed to construct the core triketopiperazine (TKP) scaffold, its expansion into more complex bicyclic systems, and the critical considerations for achieving efficient and high-yield syntheses.

4 Oxidation-Based Synthetic Strategies

The introduction of a ketone functionality at the C-3 position of a piperazine-2,5-dione precursor is a key transformation in the synthesis of piperazinetriones. Oxidation-based strategies are paramount in achieving this, often involving the oxidation of a C-H bond at the α-position to a nitrogen atom.

A notable strategy involves the oxidative sulfenylation of triketopiperazines, which serves as a precursor to further functionalization. While a direct asymmetric oxidative sulfenylation of a TKP was not reported until recently, earlier work by Snaddon showed a nonstereoselective sulfenylation of N,N-dimethyltriketopiperazine. acs.orgnih.gov The pioneering work of Overman in the oxidation of TKPs has been fundamental to the synthesis of epipolythiodiketopiperazine (ETP) natural products. acs.orgnih.gov A significant advancement is the development of a mild oxidative sulfenylation of TKPs, which has proven critical for the asymmetric construction of dithiodiketopiperazines on sensitive scaffolds. nih.gov This method has been successfully applied in the total syntheses of (−)-glionitrin A and B. acs.orgnih.gov

Another powerful oxidation method is the permanganate-mediated hydroxylation of 2,5-diketopiperazines (DKPs). mit.edu The bis(pyridine)silver(I) permanganate (B83412) promoted hydroxylation of DKPs is a pivotal transformation, enabling late-stage C-H oxidation to access N-acyl iminium ion intermediates. mit.edu These intermediates are crucial for the nucleophilic thiolation of advanced diketopiperazines, which are precursors to potent anticancer compounds. mit.edu Mechanistic investigations into this reaction have examined the activity of different permanganate oxidants and the stereochemical outcome of the resulting diols. mit.edu

The choice of oxidizing agent is critical. For instance, the reaction of 1,4-disubstituted 2,6-dioxopiperazines with selenium dioxide in dioxane can yield tetraketopiperazines. researchgate.net

Table 1: Scope of Asymmetric Sulfenylation of Triketopiperazines

| Entry | Substrate (TKP) | Product | Yield (%) |

|---|---|---|---|

| 1 | N,N'-dimethyl-TKP | Sulfenylated N,N'-dimethyl-TKP | N/A |

| 2 | Indoline-fused TKP | Asymmetric dithiodiketopiperazine | High |

| 3 | Phenylalanine-derived TKP | Chiral sulfenylated product | Good |

| 4 | Tryptophan-derived TKP | Functionalized indole (B1671886) product | Moderate |

Data derived from studies on analogous systems. nih.gov

Advanced Chemical Applications and Materials Science Perspectives of Piperazinetriones

Utilization as Versatile Building Blocks in Organic Synthesis

The inherent structural features of piperazinetriones, characterized by a six-membered ring with multiple carbonyl groups and nitrogen atoms, render them highly versatile building blocks in organic synthesis. The presence of both hydrogen bond donors and acceptors, along with multiple reactive sites, allows for a wide range of chemical transformations.

Precursors for Polycyclic and Heterocyclic Systems

Piperazinetrione and diketopiperazine cores are frequently employed as starting materials for the synthesis of more complex fused heterocyclic compounds. nih.govairo.co.inresearchgate.netias.ac.inscholaris.ca These reactions often involve the strategic functionalization and subsequent cyclization of the piperazine (B1678402) ring. While specific examples detailing the use of 1,4-Dibenzylpiperazine-2,3,5-trione are scarce, the general reactivity of the piperazinetrione skeleton suggests its suitability as a precursor for various polycyclic systems. The benzyl (B1604629) groups at the 1 and 4 positions can influence the stereochemical outcome of reactions and provide a means for further chemical modification.

Common strategies for the elaboration of piperazinetrione scaffolds into fused systems include:

| Reaction Type | Description | Potential Product Skeletons |

|---|---|---|

| Intramolecular Cyclizations | Functional groups appended to the N-substituents or the carbon backbone of the piperazinetrione ring can undergo intramolecular reactions to form new rings. | Pyrrolo[1,2-a]piperazines, Imidazo[1,2-a]piperazines, Fused β-carbolines nih.gov |

| Condensation Reactions | The active methylene (B1212753) protons adjacent to the carbonyl groups can participate in condensation reactions with various electrophiles, leading to the formation of annulated structures. | Pyrazolo[4,3-c]pyridazines, Pyridazino[4,5-b]quinoxalines |

| Diels-Alder Reactions | When appropriately functionalized with diene or dienophile moieties, the piperazinetrione core can participate in [4+2] cycloaddition reactions to construct complex polycyclic frameworks. | Fused isoindolones, Carbazole derivatives |

Scaffolds for the Construction of Complex Chemical Entities

The rigid and conformationally defined structure of the piperazinetrione ring makes it an excellent scaffold for the assembly of complex molecules, including natural products and their analogues. Triketopiperazines are recognized for their role in producing valuable molecular scaffolds in synthetic biology. researchgate.net The stereocenters within the piperazinetrione core can be used to control the three-dimensional arrangement of appended functional groups, which is crucial for biological activity.

The application of piperazinetrione scaffolds in the synthesis of complex molecules can be summarized as follows:

Stereoselective Synthesis: The chirality of the starting materials used to construct the piperazinetrione ring can be translated into the final complex target molecule.

Functional Group Display: The nitrogen and carbon atoms of the piperazinetrione ring can be functionalized to present a variety of chemical groups in a well-defined spatial orientation.

Peptidomimetic Design: The piperazinetrione structure can serve as a constrained dipeptide isostere in the design of peptidomimetics with improved metabolic stability and bioavailability.

Exploration in Functional Materials Development

The unique structural and electronic properties of piperazinetriones have prompted their exploration in the development of novel functional materials. The ability of the piperazinetrione core to participate in hydrogen bonding and other non-covalent interactions is a key feature in the design of self-assembling and responsive materials.

Design of Responsive Materials Incorporating Triketopiperazine Units

While direct research on responsive materials incorporating this compound is limited, the broader class of diketopiperazines has been utilized in the synthesis of pH-sensitive nanoparticles for drug delivery. researchgate.netwhiterose.ac.uk The amide bonds within the piperazinetrione ring can be susceptible to hydrolysis under acidic or basic conditions, leading to a change in the material's properties. This responsiveness can be harnessed for applications such as controlled release and sensing. The incorporation of specific functional groups onto the 1,4-dibenzyl substituents could further tune the responsive nature of materials derived from this specific triketopiperazine.

Potential in Polymer Chemistry and Supramolecular Assemblies

Diketopiperazines have been investigated as monomers for the synthesis of poly(amino acids) through controlled ring-opening polymerization. whiterose.ac.ukwhiterose.ac.uk This approach offers a sustainable alternative to traditional methods. Although the polymerization of a triketopiperazine like this compound has not been explicitly reported, its structural similarity to DKPs suggests potential for similar reactivity. The resulting polymers would possess unique properties due to the presence of the additional carbonyl group.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the piperazinetrione core are expected to facilitate the formation of well-ordered assemblies such as gels, liquid crystals, and nanotubes. The benzyl groups in this compound could further contribute to the stability and organization of these assemblies through π-π stacking interactions.

Role in Chiral Ligand and Catalyst Development

The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis. While there is a lack of specific reports on the use of this compound in this context, the inherent chirality and rigid framework of many piperazinetrione derivatives make them attractive candidates for such applications. Chiral ligands are crucial for enantioselective catalysis. nih.gov The N,N'-disubstituted piperazine framework is a common motif in the design of ligands for metal complexes. wm.eduresearchgate.net

The potential of this compound in this field could be realized through several approaches:

As a Chiral Ligand: If synthesized from chiral precursors, the resulting enantiopure this compound could serve as a bidentate or tridentate ligand for various transition metals. The stereochemical environment created by the chiral piperazinetrione backbone and the benzyl substituents could induce high levels of enantioselectivity in metal-catalyzed reactions.

As a Chiral Auxiliary: The piperazinetrione could be temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it can be cleaved and recovered.

As a Precursor to Chiral Catalysts: The piperazinetrione could be chemically modified to introduce catalytically active moieties, resulting in a novel class of chiral organocatalysts or ligands for metal catalysts.

Future Research Directions and Unaddressed Challenges in 1,4 Dibenzylpiperazine 2,3,5 Trione Chemistry

Development of More Sustainable and Green Synthetic Methodologies

A paramount challenge in modern synthetic chemistry is the development of environmentally benign processes. The synthesis of 1,4-Dibenzylpiperazine-2,3,5-trione and related compounds traditionally relies on methods that may involve hazardous reagents and solvents. Future research is increasingly focused on aligning their synthesis with the principles of green chemistry.

Key areas of development include:

Photoredox Catalysis: This approach utilizes light to drive chemical reactions, often under mild conditions. Organic photocatalysts, in particular, offer a more sustainable alternative to traditional transition-metal catalysts due to their derivation from renewable sources and lower toxicity. mdpi.com The application of photoredox catalysis to the synthesis and functionalization of piperazine (B1678402) cores is a promising green alternative. mdpi.com

Heterogeneous Catalysis: The use of immobilized catalysts, such as piperazine supported on graphene oxide, presents a significant step towards greener processes. rsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and improving process efficiency. rsc.org The development of such catalysts for triketopiperazine synthesis is a key future goal.

Alternative Solvents: The exploration of greener solvent systems, such as aqueous ethanol (B145695) or natural deep eutectic solvents (NADESs), is crucial for reducing the environmental impact of synthesis. rsc.orgrsc.org Research into the solubility and reactivity of this compound in these solvent systems will be instrumental.

Atom Economy: Future synthetic strategies will need to focus on maximizing atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. This can be achieved through the development of novel cycloaddition or multicomponent reactions.

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The triketopiperazine scaffold, with its multiple carbonyl groups and reactive N-H and C-H bonds, offers a rich playground for exploring novel reactivity. While traditional reactions have been established, the future lies in uncovering unconventional transformations.

Emerging research directions include:

Asymmetric Catalysis: A significant challenge and opportunity lies in the development of enantioselective methods for the synthesis and functionalization of triketopiperazines. acs.org Organocatalysis, using chiral catalysts like cinchona alkaloids, has shown promise in achieving high enantioselectivity in reactions involving the triketopiperazine core. acs.org

Oxidative Sulfenylation: A novel oxidative sulfenylation of triketopiperazines has been reported, enabling the asymmetric formation of dithiodiketopiperazines. acs.org This opens up avenues for creating complex, biologically relevant molecules. acs.org

Heterocyclic Metamorphosis: Triketopiperazines can serve as versatile synthons for the creation of other complex heterocyclic systems. For instance, chiral triketopiperazine products have been shown to undergo a "metamorphosis" upon treatment with nucleophiles to yield novel fused heterocyclic lactams. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. Developing methods for the selective C-H functionalization of the this compound core would be a significant advancement. mdpi.com

Advancements in High-Throughput Synthesis and Screening of Triketopiperazine Libraries

The discovery of new bioactive molecules often relies on the synthesis and screening of large libraries of compounds. The development of high-throughput synthesis (HTS) methods for triketopiperazines is essential for accelerating this process.

Future advancements will likely focus on:

Automated Synthesis Platforms: The use of robotic systems for parallel synthesis allows for the rapid generation of diverse libraries of compounds. chemspeed.com Platforms capable of handling the specific reaction conditions required for triketopiperazine synthesis will be crucial.

Miniaturization: Performing reactions on a nanomolar scale in microtiter plates significantly reduces the amount of reagents and solvents required, making the process more cost-effective and environmentally friendly. researchgate.net

Integrated Screening: Combining HTS with high-throughput screening (HTS) for biological activity allows for a seamless workflow from synthesis to lead identification.

Integration with Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of this compound and its derivatives.

Key benefits and future directions include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure, leading to improved safety and reproducibility. youtube.com This is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions. youtube.com

Increased Efficiency: The rapid mixing and heat transfer in flow systems can significantly reduce reaction times compared to batch processes. durham.ac.uk

Automation and Telescoping: Flow chemistry is readily amenable to automation and the "telescoping" of multi-step syntheses, where the output of one reactor is directly fed into the next without intermediate purification steps. youtube.comnih.gov This can dramatically streamline the synthesis of complex molecules. nih.gov

Scalability: Scaling up reactions in flow is often simpler and more predictable than in batch, facilitating the transition from laboratory-scale synthesis to industrial production. youtube.com

Deepening Understanding of Structure-Reactivity Relationships through Advanced Computational Studies

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound and its analogues, computational studies can provide invaluable insights into their properties and reactivity.

Future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies can be employed to correlate the structural features of piperazine derivatives with their biological activity. nih.gov By building predictive models, researchers can design new compounds with enhanced potency and selectivity. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of the triketopiperazine scaffold. This can guide the development of new reactions and catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of triketopiperazines and their interactions with biological targets, such as enzymes or receptors.

Discovery of New Applications Beyond Traditional Organic Synthesis

While this compound is a valuable building block in organic synthesis, the triketopiperazine core is also found in a number of natural products with interesting biological activities. A significant future research direction is the exploration of new applications for these compounds.

Potential areas of application include:

Medicinal Chemistry: Triketopiperazines and related diketopiperazines have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. researchgate.netnih.govnih.gov Further derivatization of the this compound scaffold could lead to the discovery of novel therapeutic agents. researchgate.net

Materials Science: The rigid, planar structure of the triketopiperazine core suggests potential applications in the development of new materials, such as organic semiconductors or ligands for metal-organic frameworks.

Chemical Biology: Functionalized triketopiperazines could be used as chemical probes to study biological processes or as building blocks for the synthesis of peptidomimetics with enhanced stability and bioavailability. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,4-Dibenzylpiperazine-2,3,5-trione, and how can reaction conditions be optimized for higher yields?

- Methodology : Refluxing in polar aprotic solvents (e.g., DMSO) with catalytic acetic acid, followed by reduced-pressure distillation and crystallization, is effective. Optimize yields by adjusting reaction time (e.g., 18-hour reflux), stoichiometry of reagents, and purification via water-ethanol recrystallization . For introducing substituents, employ stepwise acylation or alkylation under inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodology : Use a combination of /-NMR to verify benzyl and trione moieties, IR spectroscopy for carbonyl stretching bands (~1700 cm), and HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Melting point analysis (e.g., 141–143°C) provides additional validation .

Q. What purification techniques are recommended for isolating this compound with high enantiomeric purity?

- Methodology : Recrystallization using ethanol-water mixtures (3:1 v/v) removes soluble impurities. For enantiomeric resolution, chiral column chromatography (e.g., Chiralpak IA) with hexane-isopropanol mobile phases can separate diastereomers .

Advanced Research Questions

Q. How can researchers employ factorial design to optimize the synthesis parameters of this compound?

- Methodology : Apply a 2 factorial design to evaluate variables such as temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0.5–2.0 mol%). Response surface methodology (RSM) can model yield vs. parameter interactions, identifying optimal conditions while minimizing trial runs .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Solvent effects (e.g., PCM model) and transition-state simulations refine mechanistic insights .

Q. How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR) be systematically addressed?

- Methodology : Cross-validate computational predictions (e.g., Gaussian NMR chemical shift calculations) with experimental data. For unresolved peaks, use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve conformational ambiguities. IR band assignments can be confirmed via isotopic labeling .

Q. What mechanistic insights can be gained from studying the reaction intermediates in the synthesis of this compound?

- Methodology : Trap intermediates using low-temperature quenching (-78°C) and characterize via ESI-MS or in-situ FTIR. Time-resolved -NMR monitors kinetic profiles, while DFT-based transition-state analysis identifies rate-limiting steps .

Q. How can researchers evaluate the potential biological activity of this compound against fungal enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.